molecular formula C23H21FN6OS B2442174 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 887223-05-4

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2442174
CAS No.: 887223-05-4
M. Wt: 448.52
InChI Key: YYQWJTCRTFVOEN-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21FN6OS and its molecular weight is 448.52. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that belongs to the class of pyrazolopyrimidines. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The unique structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H18FN5OS
Molecular Weight 373.44 g/mol
CAS Number Not available

The presence of the fluorophenyl and piperazine moieties suggests potential interactions with receptors and enzymes involved in various biological pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group may facilitate covalent bonding with nucleophilic residues in proteins, while the fluorophenyl group could enhance hydrophobic interactions within protein binding sites. This dual interaction mechanism may lead to modulation of enzymatic activity or receptor signaling pathways.

Anticancer Activity

Research has indicated that derivatives of pyrazolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of a fluorine atom in the structure is known to enhance the biological activity of pyrazolopyrimidines, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Compounds containing pyrazolo[3,4-d]pyrimidine frameworks have been evaluated for their antimicrobial activity. One study highlighted the antifungal effects of related compounds against various strains, indicating that modifications such as the introduction of sulfanyl groups could enhance antimicrobial efficacy . This suggests that our compound may also possess similar properties.

Study on Antitumor Activity

In a comparative study involving various pyrazolopyrimidine derivatives, it was found that those with electron-withdrawing groups like fluorine showed enhanced antitumor activity against human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations .

Evaluation of Antimicrobial Effects

Another research effort focused on synthesizing novel heteropolycyclic nitrogen systems bearing fluorinated pyrazolo[3,4-d]pyrimidine moieties. The results indicated promising antifungal activity against specific fungal strains, suggesting that structural modifications could lead to improved bioactivity .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6OS/c24-17-6-8-19(9-7-17)30-22-20(14-27-30)23(26-16-25-22)32-15-21(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWJTCRTFVOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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